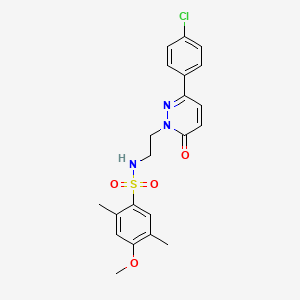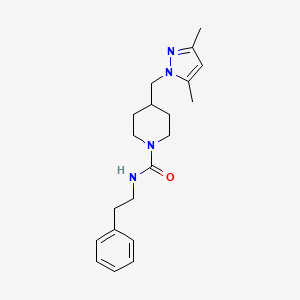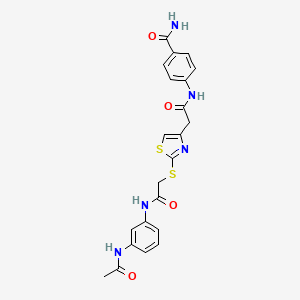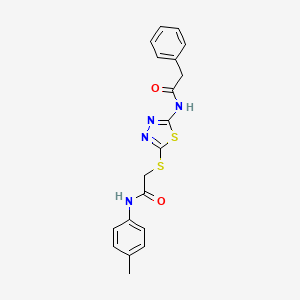
N-(thiazol-2-yl)-2-(1-tosylpiperidin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(thiazol-2-yl)acetamide derivatives has been explored in various studies, with a focus on creating compounds with potential biological activities. For instance, N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized using a C-C coupling methodology involving Pd(0) and aryl boronic pinacol ester/acids . Similarly, N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs were prepared through chloroacetylation followed by reaction with substituted piperazines in the presence of a base . These methods demonstrate the versatility of acetamide derivatives synthesis, which can be tailored to produce a wide range of biologically active compounds.
Molecular Structure Analysis
The molecular structures of the synthesized N-(thiazol-2-yl)acetamide derivatives were confirmed using various spectroscopic techniques such as 1H NMR, 13C NMR, and elemental analysis . The in silico studies, including molecular docking, provided insights into the binding interactions of these compounds with biological targets such as the urease enzyme and COX-2 protein . These analyses are crucial for understanding the structure-activity relationship and optimizing the compounds for better biological efficacy.
Chemical Reactions Analysis
The chemical reactivity of N-(thiazol-2-yl)acetamide derivatives is highlighted by their ability to inhibit biological targets. For example, the synthesized compounds displayed significant activity for urease inhibition, with some compounds being more active than the standard used . Additionally, the anti-inflammatory activity of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs was confirmed through in vivo pharmacological screening, which correlated with the molecular docking results .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(thiazol-2-yl)acetamide derivatives, such as their acidity constants, were determined using UV spectroscopic studies. The pKa values indicated the protonation sites on the nitrogen atoms of the imidazole and benzothiazole rings, which are important for understanding the compounds' behavior in biological systems . Additionally, the antibacterial activity of these compounds was assessed against various Gram-positive and Gram-negative bacteria, demonstrating their potential as antibacterial agents .
Applications De Recherche Scientifique
Pharmacological Research
- Anticancer Activity : Thiazole derivatives have been synthesized and evaluated for their potential anticancer activities. Compounds bearing thiazole and acetamide moieties have shown promising results against various cancer cell lines, highlighting their relevance in the development of new anticancer agents (Yurttaş et al., 2015), (Duran & Demirayak, 2012).
- Antimicrobial Activity : The synthesis and biological evaluation of thiazole derivatives have demonstrated significant antimicrobial properties against a variety of pathogenic bacteria and fungi, suggesting their potential as antibacterial and antifungal agents (Saravanan et al., 2010), (Praveen et al., 2013).
Chemical and Material Science
- Optoelectronic Properties : Research into thiazole-based polythiophenes has explored their optoelectronic properties, making these compounds candidates for applications in conducting polymers and materials science (Camurlu & Guven, 2015).
- Synthesis and Characterization : The synthesis and characterization of various thiazole derivatives have provided insights into the structural requirements for biological activity, contributing to the development of novel compounds with potential therapeutic and material applications (Krishnaraj & Muthusubramanian, 2014).
Propriétés
IUPAC Name |
2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c1-13-5-7-15(8-6-13)25(22,23)20-10-3-2-4-14(20)12-16(21)19-17-18-9-11-24-17/h5-9,11,14H,2-4,10,12H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJJKJRHUWLPTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-ethyl 3-((4-(diethylamino)benzylidene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2546413.png)

![2-(2-(Dimethylamino)ethyl)-1-(4-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2546415.png)


![N-[3-[[2-Bromo-6-(difluoromethoxy)-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]carbamoyl]-2-methoxyphenyl]pyridine-4-carboxamide](/img/structure/B2546419.png)

![N-(2-methoxyphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2546425.png)

![N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2546431.png)
![8-[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2546432.png)

![2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4,5-di(furan-2-yl)thiazol-2-yl)acetamide](/img/structure/B2546434.png)